N-(1,3-benzodioxol-5-ylmethyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a fluorinated benzothienopyrimidine derivative characterized by a 1,3-benzodioxole methyl group linked to an acetamide-thienopyrimidinone scaffold. This compound is of interest in medicinal chemistry due to structural similarities with anti-inflammatory and anticancer agents reported in recent studies .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O4S/c21-12-2-1-3-15-17(12)18-19(29-15)20(26)24(9-23-18)8-16(25)22-7-11-4-5-13-14(6-11)28-10-27-13/h1-6,9H,7-8,10H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNRLMFLBSMUPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=NC4=C(C3=O)SC5=CC=CC(=C54)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound noted for its unique structural features and potential biological activities. This compound combines elements from benzodioxole and benzothieno-pyrimidine derivatives, suggesting possible pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 413.43 g/mol. Its structure is characterized by the presence of a benzodioxole group and a fluorinated benzothienopyrimidine core, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H16FN3O4S |
| Molecular Weight | 413.43 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide |
| CAS Number | 1021222-77-4 |
The biological activity of N-(1,3-benzodioxol-5-ylmethyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has been explored in various studies, focusing on its interaction with biological targets:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against specific bacterial strains, indicating its utility in treating infections.
- Enzyme Inhibition : Research indicates that it may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting cancer cell metabolism.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects on human leukemia K562 cells, demonstrating significant inhibition of cell proliferation at concentrations above 10 µM.
- Antimicrobial Testing : In vitro tests revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus.
- Enzyme Activity : Docking studies indicated a strong binding affinity to the active site of target enzymes related to cancer metabolism, suggesting potential as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The compound shares core structural motifs with several analogs, but substituent variations significantly influence physicochemical properties:
Key Observations :
- Melting Points : Higher melting points in thiophene-containing analogs (e.g., 280°C in ) suggest greater crystallinity, which could impact solubility and formulation .
Anti-Inflammatory Activity
Non-fluorinated benzothienopyrimidinone sulfonamides () inhibit COX-2, iNOS, and ICAM-1 in inflamed cells, suppressing PGE2 and IL-8 production . The target compound’s fluorinated structure may enhance these effects by improving binding affinity to inflammatory enzymes.
Anticancer Activity
- Compound V (): Exhibits cytotoxic effects against A549 (lung adenocarcinoma) and C6 (glioma) cell lines, with MMP-9 enzyme affinity noted in docking studies .
The target compound’s fluorine atom may enhance anticancer efficacy by modulating electron-withdrawing effects, increasing DNA intercalation or enzyme inhibition.
Discussion of Key Differentiators
- Fluorine vs. Sulfonamide Groups : While sulfonamide-containing analogs () show anti-inflammatory activity, the target’s fluorine may redirect activity toward anticancer targets (e.g., MMP-9) via altered electronic profiles .
- Benzodioxole vs. Heterocyclic Substituents : The 1,3-benzodioxolylmethyl group in the target and compounds may enhance blood-brain barrier penetration compared to bulkier substituents (e.g., tetrahydronaphthalenyl in ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
